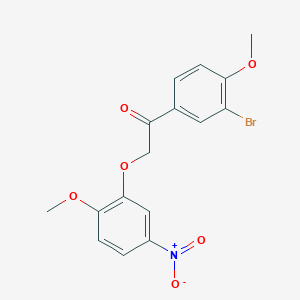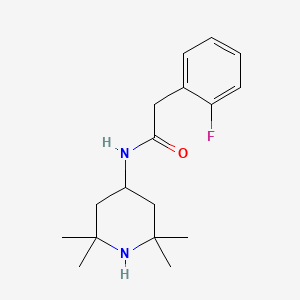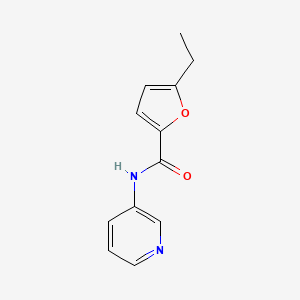
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone is a chemical compound that belongs to the family of phenyl ketones. This compound has been studied extensively due to its potential applications in scientific research.
作用机制
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including cyclooxygenases and lipoxygenases, which are involved in the inflammatory response. Additionally, it has been shown to inhibit the growth of certain cancer cells.
Biochemical and Physiological Effects:
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone has been shown to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, it has been shown to inhibit the growth of certain cancer cells, including breast cancer cells.
实验室实验的优点和局限性
One of the advantages of using 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone in lab experiments is its potential applications in the synthesis of other compounds. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires several purification steps.
未来方向
There are several future directions for research involving 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone. One potential direction is to study its potential applications in the treatment of inflammatory disorders, such as rheumatoid arthritis. Additionally, further research can be conducted to explore its anti-cancer properties and potential applications in cancer therapy. Another potential direction is to develop more efficient and cost-effective synthesis methods for this compound. Finally, further research can be conducted to explore its potential applications in bioimaging and other biomedical applications.
Conclusion:
In conclusion, 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties and has been used as a precursor in the synthesis of other compounds. Further research is needed to explore its potential applications in the treatment of inflammatory disorders and cancer therapy, as well as to develop more efficient synthesis methods.
合成方法
The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone can be achieved through a multi-step process involving several chemical reactions. The first step involves the synthesis of 3-bromo-4-methoxyaniline, which is then reacted with 2-methoxy-5-nitrophenol to obtain 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone. The process involves several purification steps, including recrystallization and column chromatography.
科学研究应用
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone has been extensively studied for its potential applications in scientific research. It has been used as a precursor in the synthesis of other compounds, including 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxyphenoxy)ethanone, which has been shown to have anti-inflammatory properties. Additionally, 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone has been used in the synthesis of fluorescent dyes for bioimaging applications.
属性
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO6/c1-22-14-5-3-10(7-12(14)17)13(19)9-24-16-8-11(18(20)21)4-6-15(16)23-2/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGKILMPYJVWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-chloro-2-fluorophenyl)-2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7538882.png)
![Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B7538893.png)
![1-[2-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B7538900.png)
![2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B7538907.png)
![5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7538912.png)
![5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole](/img/structure/B7538921.png)

![[4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7538934.png)
![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide](/img/structure/B7538965.png)
![4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile](/img/structure/B7538973.png)

![N-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7538980.png)